molecular formula C17H14ClNO B5879924 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile

Cat. No. B5879924
M. Wt: 283.7 g/mol
InChI Key: RPNIDUFTMCKJHA-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile, also known as CMMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a member of the acrylonitrile family, which is known for its diverse range of biological activities. In

Scientific Research Applications

2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been used as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to have antioxidant properties, which may protect against oxidative stress. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to induce cell death and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile also has a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile-based therapeutics for the treatment of various diseases. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile and its potential toxicity.

Synthesis Methods

2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile can be synthesized through a simple reaction between 4-chlorobenzaldehyde and 4-methoxy-3-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-9-13(3-8-17(12)20-2)10-15(11-19)14-4-6-16(18)7-5-14/h3-10H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNIDUFTMCKJHA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile

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